

Application Notes and Protocols for LSN 3213128 in Cancer Cell Culture

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Compound of Interest

Compound Name: LSN 3213128

Cat. No.: B15586520

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Introduction

It is important to clarify that **LSN 3213128** is not a cell line but a potent and selective chemical inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine biosynthetic pathway.[1][2][3][4] This pathway is often upregulated in cancer to meet the high demand for nucleotides required for rapid proliferation. [2] **LSN 3213128**, a nonclassical antifolate, has demonstrated anti-tumor activity by inhibiting AICARFT, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), activation of AMP-activated protein kinase (AMPK), and subsequent cell growth inhibition.[3]

These application notes provide detailed protocols for the culture of cancer cell lines sensitive to **LSN 3213128** and for the experimental use of this inhibitor to study its effects on these cells. The primary cell lines discussed, which have been used in key studies involving **LSN 3213128**, are the human breast adenocarcinoma line MDA-MB-231, the human non-small cell lung cancer line NCI-H460, and the murine fibrosarcoma line A9.

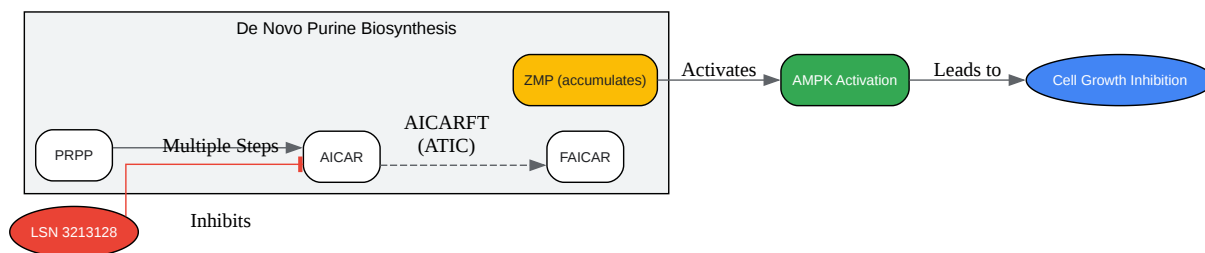
Quantitative Data Summary

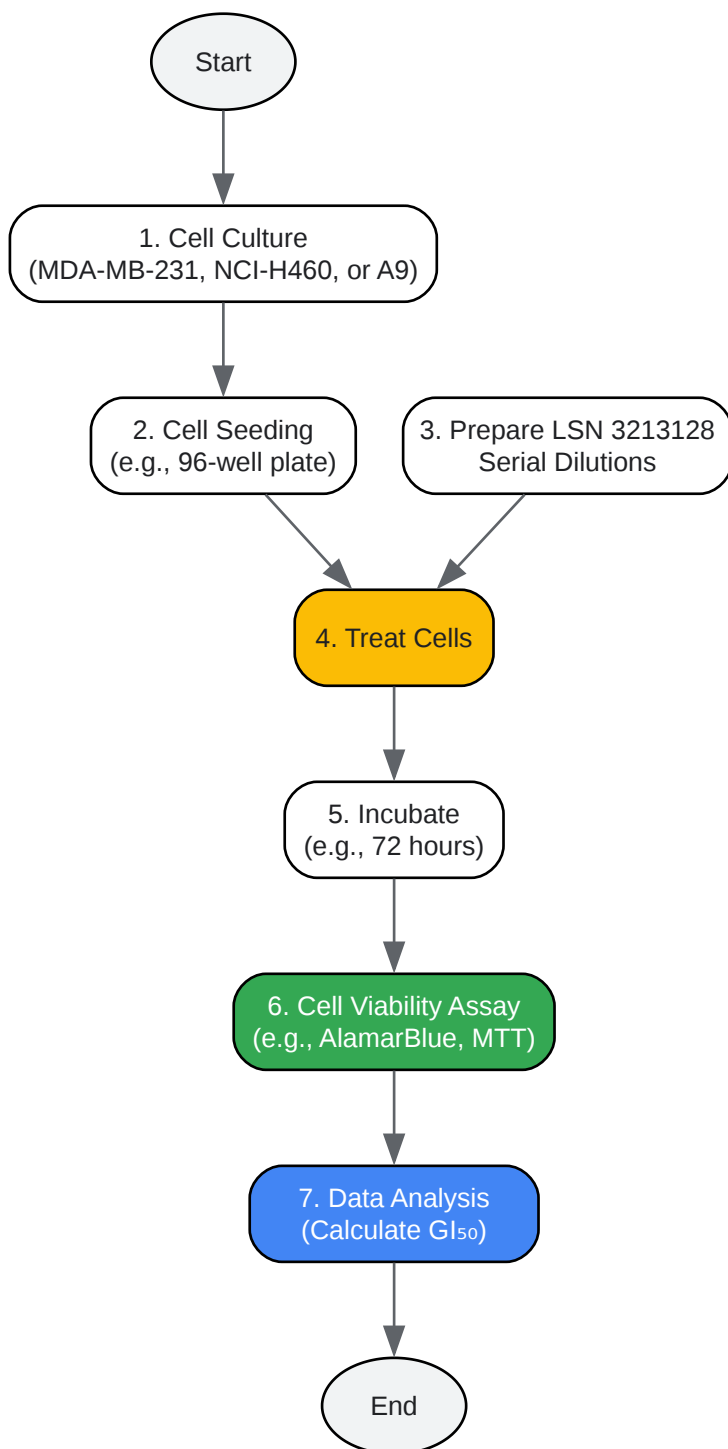
The following table summarizes the in vitro efficacy of **LSN 3213128** in various cancer cell lines. This data is crucial for designing experiments to test the effects of this compound.

Cell Line	Cancer Type	Assay	Efficacy Metric	Value	Notes	Reference
MDA-MB-231	Human Breast Adenocarcinoma	Growth Inhibition	GI ₅₀	44 nM	Assessed after 7 days in standard folate media.	[1]
NCI-H460	Human Non-Small Cell Lung Cancer	Growth Inhibition	GI ₅₀	3470 nM	Assessed in standard RPMI medium.	[1]
NCI-H460	Human Non-Small Cell Lung Cancer	ZMP Accumulation	EC ₅₀	8 nM	In low-folate medium.	[1]
NCI-H460	Human Non-Small Cell Lung Cancer	ZMP Accumulation	EC ₅₀	356 nM	In standard RPMI medium.	[1]
-	-	Enzyme Inhibition	IC ₅₀	16 nM	For AICARFT enzyme inhibition.	[1][4]

Signaling Pathway of LSN 3213128

The diagram below illustrates the mechanism of action of **LSN 3213128**. By inhibiting AICARFT, it disrupts the de novo purine synthesis pathway, leading to an accumulation of ZMP. This, in turn, activates AMPK, a key regulator of cellular energy homeostasis, which ultimately results in the inhibition of cell growth.





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